molecular formula C11H10O B13829723 1-(3-Prop-2-ynylphenyl)ethanone

1-(3-Prop-2-ynylphenyl)ethanone

Cat. No.: B13829723
M. Wt: 158.20 g/mol
InChI Key: FJRHITODCFSBSV-UHFFFAOYSA-N
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Description

1-(3-Prop-2-ynylphenyl)ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-ynyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Prop-2-ynylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-ynylbenzaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Prop-2-ynylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 1-(3-Prop-2-ynylphenyl)ethanone is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(3-prop-2-ynylphenyl)ethanone

InChI

InChI=1S/C11H10O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h1,4,6-8H,5H2,2H3

InChI Key

FJRHITODCFSBSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC#C

Origin of Product

United States

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